molecular formula C10H11BN2O4 B7954407 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B7954407
M. Wt: 234.02 g/mol
InChI Key: OEKJACZNFHBYNV-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a heterocyclic compound that features a boron atom integrated into its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

These methods are advantageous due to their efficiency, reduced waste, and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the boron-containing ring, potentially leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the boron-containing ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various boron-oxygen compounds, while substitution reactions can produce a range of functionalized derivatives .

Mechanism of Action

The mechanism by which 6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets .

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O4/c1-13-6-9(14)16-11(17-10(15)7-13)8-4-2-3-5-12-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKJACZNFHBYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 2
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6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 3
6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 4
6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 5
6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Reactant of Route 6
6-Methyl-2-(pyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

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